(2S)-2-(Fluoromethyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(fluoromethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCKMBIRRGZGLE-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101301848 | |
| Record name | (2S)-2-(Fluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460748-85-0 | |
| Record name | (2S)-2-(Fluoromethyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460748-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-(Fluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical and Advanced Structural Characterization Studies
Determination of Absolute and Relative Stereochemistry
The designation "(2S)" in (2S)-2-(Fluoromethyl)pyrrolidine specifies the absolute configuration at the C2 carbon, which is a stereogenic center. This configuration is crucial as enantiomers can exhibit markedly different biological and chemical properties. The determination and confirmation of this stereochemistry are fundamental aspects of its characterization.
The absolute configuration of chiral 2-substituted pyrrolidines is typically established through a combination of stereoselective synthesis and analytical techniques. acs.orgmappingignorance.org Synthetic routes often employ chiral starting materials or catalysts that ensure the formation of the desired enantiomer with high purity. acs.org For instance, asymmetric 1,3-dipolar cycloaddition reactions using chiral catalysts are a powerful method for creating substituted pyrrolidines with defined stereocenters. mappingignorance.orgacs.org
Following synthesis, several analytical methods can be employed to confirm the absolute configuration:
X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. nih.govnih.gov By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms can be mapped.
Chiroptical Spectroscopy: Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light. nih.gov By comparing experimental spectra to those predicted by quantum chemical calculations for a known configuration (e.g., the (S)-enantiomer), the absolute stereochemistry can be confidently assigned.
NMR Spectroscopy with Chiral Derivatizing Agents: A common approach involves reacting the pyrrolidine (B122466) with a chiral derivatizing agent, such as Mosher's acid, to form diastereomers. nih.gov The resulting diastereomers exhibit distinct NMR spectra, and analysis of the chemical shift differences can be used to deduce the absolute configuration of the original molecule. nih.govrsc.org
The relative stereochemistry, which describes the orientation of substituents relative to each other, is simpler in this case as there is only one stereocenter. However, in more complex derivatives, NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy would be critical.
Conformational Analysis of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar. To alleviate bond eclipsing and angle strain, it adopts puckered conformations. The two most common conformations are the "envelope" (with four atoms in a plane and the fifth out of the plane) and the "twist" (with two adjacent atoms displaced on opposite sides of the plane formed by the other three). The specific conformation of this compound and the energetic barrier between different puckered states are heavily influenced by the fluoromethyl substituent at the C2 position.
The introduction of fluorine imparts significant stereoelectronic effects that can dictate conformational preferences. nih.govhuji.ac.iltechnion.ac.il These effects include:
Hyperconjugation: Interactions between the C-F bond and anti-periplanar C-H or C-C bonds can stabilize certain conformations. The orientation of the fluoromethyl group relative to the ring is critical in determining which puckered form is most stable. researchgate.net
Dipole-Dipole Interactions: The highly polar C-F bond creates a local dipole moment. The ring will tend to adopt a conformation that minimizes the repulsion between this dipole and the dipole of the N-H bond. researchgate.netresearchgate.net
In fluorinated cyclic systems, these electronic factors often override simple steric considerations, leading to conformations that might otherwise seem sterically unfavorable. researchgate.netresearchgate.net For this compound, the fluoromethyl group can exist in either a pseudo-axial or pseudo-equatorial position depending on the ring pucker. The interplay of minimizing steric hindrance and optimizing electronic interactions determines the dominant conformation in solution and the solid state.
Table 1: Pyrrolidine Ring Conformations
| Conformation | Description | Key Feature |
|---|---|---|
| Envelope | Four carbon/nitrogen atoms are coplanar, while the fifth atom is out of the plane. | Symmetry plane passes through the out-of-plane atom. |
| Twist | Two adjacent atoms are displaced on opposite sides of a plane defined by the other three atoms. | C2 axis of symmetry. |
| Planar | All five ring atoms lie in the same plane. | Highly strained and energetically unfavorable. |
This interactive table summarizes the primary conformations available to the pyrrolidine ring.
Intermolecular Interactions and Crystal Packing
In the solid state, the spatial arrangement of this compound molecules is dictated by a network of intermolecular interactions. While a specific crystal structure is not available, the packing can be predicted based on the functional groups present. mdpi.com
The primary interactions governing the crystal packing would be:
N-H···N Hydrogen Bonding: As a secondary amine, the most significant intermolecular force would be the hydrogen bond between the N-H group of one molecule (donor) and the lone pair on the nitrogen atom of a neighboring molecule (acceptor). This is a strong, directional interaction that often leads to the formation of chains or helices in the crystal lattice.
C-H···F Hydrogen Bonding: The electronegative fluorine atom of the fluoromethyl group can act as a weak hydrogen bond acceptor. researchgate.net Interactions between the fluorine and C-H groups on adjacent molecules (C-H···F) play a crucial role in the crystal engineering of fluorinated organic compounds. nih.gov These interactions, though weaker than conventional hydrogen bonds, are numerous and collectively contribute significantly to the stability of the crystal lattice.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. mdpi.comnih.gov For a hypothetical crystal of this compound, such analysis would likely show a high percentage of the surface involved in H···H, N···H, and F···H contacts, confirming the importance of the interactions described above. nih.govnih.gov
Table 2: Potential Intermolecular Interactions in Solid this compound
| Interaction Type | Donor | Acceptor | Relative Strength |
|---|---|---|---|
| Hydrogen Bond | N-H | N | Strong |
| Hydrogen Bond | C-H | F | Weak to Moderate |
| Van der Waals | Molecule Surface | Molecule Surface | Weak |
This interactive table outlines the key intermolecular forces expected to define the crystal structure.
Mechanistic Investigations in Synthesis and Reactivity
Reaction Mechanism Elucidation in Asymmetric Synthesis
The asymmetric synthesis of 2,5-disubstituted pyrrolidines is a well-developed field, employing strategies that range from utilizing the chiral pool to advanced catalytic methods. nih.govacs.org These approaches, including organocatalysis, organometallic catalysis, and biocatalysis, are fundamental to constructing the chiral pyrrolidine (B122466) core. nih.gov The precise control of stereochemistry is often achieved through detailed mechanistic understanding, including the analysis of transition states and catalytic cycles.
The stereochemical outcome of asymmetric reactions leading to substituted pyrrolidines is determined by the relative energies of diastereomeric transition states. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to elucidate these reaction pathways. researchgate.net For instance, in the synthesis of chiral pyrrolidines, different approaches of a nucleophile to an electrophilic intermediate (such as an iminium ion) will have distinct transition state energies. The favored pathway corresponds to the transition state of the lowest energy, leading to the major stereoisomer.
In the context of synthesizing molecules like (2S)-2-(Fluoromethyl)pyrrolidine, transition state analysis helps rationalize the high enantioselectivity observed in many catalytic systems. For example, in reactions involving the asymmetric allylic alkylation to form a stereogenic quaternary center, the specific geometry of the metal-ligand complex in the transition state dictates the facial selectivity of the subsequent alkylation. nih.gov By modeling these transition states, chemists can predict the stereochemical course of the reaction and design more effective catalysts.
The delineation of the catalytic cycle is crucial for understanding and optimizing asymmetric syntheses. Organocatalysis, which was recognized with the 2021 Nobel Prize in Chemistry, often relies on pyrrolidine-based catalysts to achieve high enantioselectivity. nih.gov A common and well-established catalytic cycle in this area involves the formation of an enamine or iminium ion intermediate.
A general catalytic cycle for the synthesis of a substituted pyrrolidine might proceed as follows:
Iminium Ion Formation: A chiral pyrrolidine-based secondary amine catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion.
Nucleophilic Addition: The geometry of the iminium ion, dictated by the chiral catalyst, directs the stereoselective addition of a nucleophile to the β-position.
Intermediate Formation: This addition generates a new chiral enamine intermediate.
Cyclization and Catalyst Regeneration: An intramolecular reaction, often a Michael addition, followed by hydrolysis, releases the functionalized pyrrolidine product and regenerates the chiral catalyst, allowing it to re-enter the cycle. rsc.org
While a specific cycle for this compound is not detailed in the provided literature, this general pathway represents a plausible and widely accepted mechanism for the synthesis of analogous chiral pyrrolidines.
Stability and Decomposition Pathways of (Fluoromethyl)pyrrolidine Moieties
Despite the general understanding that fluorine substitution can enhance metabolic stability, the 2-(fluoromethyl)pyrrolidine (B3168299) moiety can exhibit significant chemical instability under certain conditions. nih.govnih.gov This instability is primarily driven by the electronic interplay between the fluorine atom and the pyrrolidine nitrogen.
The primary decomposition pathway for compounds containing the 2-(fluoromethyl)pyrrolidine substructure is an intramolecular SN2 reaction. nih.gov In this process, the lone pair of electrons on the pyrrolidine nitrogen acts as an internal nucleophile, attacking the adjacent carbon atom that bears the fluorine. This attack displaces the fluoride (B91410) ion, which is a good leaving group. This intramolecular cyclization results in the formation of a strained, bicyclic azetidinium intermediate. The propensity for this reaction is a key liability for compounds containing this specific structural motif. nih.gov
While direct ring-expansion of this compound is not explicitly documented, related fluorinated pyrrolidines are known to undergo such transformations. For instance, pyrrolidines bearing trifluoromethyl groups can be converted into larger, seven-membered azepane rings. researchgate.netresearchgate.net This process also proceeds through the formation of a bicyclic azetidinium intermediate, the same type of reactive species formed during intramolecular nucleophilic displacement. researchgate.net The subsequent step involves a regioselective attack by an external nucleophile on the bicyclic intermediate, leading to the opening of the four-membered azetidine (B1206935) ring and the formation of the expanded azepane structure. researchgate.net This demonstrates that the bicyclic azetidinium cation is a key intermediate in the rearrangement and decomposition pathways of such fluorinated heterocycles.
The chemical stability of the 2-(fluoromethyl)pyrrolidine moiety is highly dependent on the conditions. In the solid state, its stability can be acceptable even at elevated temperatures. However, in solution, it is prone to significant degradation. nih.gov The presence of the amine lone pair is critical to the instability; masking the amine as an amide can substantially improve chemical stability by reducing the electron density and nucleophilicity of the nitrogen atom. nih.gov
Below is a table summarizing the stability findings from stress tests on a compound containing the 2-(fluoromethyl)pyrrolidine moiety. nih.gov
| Condition | Observation | Comparison Compound (without -CH₂F) | Reference |
|---|---|---|---|
| Solid State, Elevated Temperature | Acceptable stability | Not specified | nih.gov |
| Solution (pH 7.4, 50°C, 7 days) | 60-90% decomposition | <2% decomposition | nih.gov |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of organofluorine compounds.
The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into its reactivity as an electron donor and acceptor, respectively. For substituted pyrrolidines, DFT methods such as B3LYP with a 6-31G* or higher basis set are commonly used to calculate these properties. arabjchem.org
The HOMO is typically localized on the nitrogen atom of the pyrrolidine (B122466) ring, reflecting its Lewis basicity and nucleophilicity. The introduction of an electron-withdrawing fluoromethyl group at the C2 position is expected to lower the energy of the HOMO, thereby reducing the molecule's nucleophilicity compared to unsubstituted pyrrolidine. The LUMO, conversely, would be associated with the antibonding orbitals, particularly the σ* orbitals of the C-F and C-N bonds. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. arabjchem.org
Atomic charge calculations, using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveal the distribution of electron density within the molecule. wu.ac.th In (2S)-2-(Fluoromethyl)pyrrolidine, the high electronegativity of the fluorine atom induces a significant partial positive charge (δ+) on the adjacent carbon atom and influences the charge distribution across the entire pyrrolidine ring. NBO analysis can also quantify hyperconjugative interactions, such as the delocalization of charge from the nitrogen lone pair into antibonding orbitals. wu.ac.th
Table 1: Predicted Electronic Properties of Substituted Pyrrolidines This table is illustrative, based on general principles from quantum chemical studies on related compounds.
| Property | Unsubstituted Pyrrolidine | This compound | Rationale for Change |
| HOMO Energy | Higher | Lower | Electron-withdrawing -CH₂F group stabilizes the nitrogen lone pair. |
| LUMO Energy | Higher | Lower | Presence of low-lying σ*(C-F) antibonding orbitals. |
| HOMO-LUMO Gap | Larger | Smaller | The lowering of the LUMO energy is typically more pronounced than the stabilization of the HOMO. |
| N Atom Charge | More Negative | Less Negative | Inductive effect of the fluoromethyl group withdraws electron density from the nitrogen. |
Reactivity Index Analysis
Global reactivity descriptors derived from conceptual DFT can quantify the chemical reactivity and site selectivity of this compound. These indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).
Key reactivity indices include:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is proportional to the HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.
The electron-withdrawing trifluoromethyl group in 2-(trifluoromethyl)phenothiazine (B42385) derivatives, a related class of compounds, has been shown to be a key site for chemical activity. mdpi.com Similarly, for this compound, the fluorinated side chain significantly influences these reactivity indices compared to non-fluorinated analogs. The increased electrophilicity at the carbon adjacent to the fluorine atom makes it a potential site for nucleophilic attack, although this is less common than reactions involving the nitrogen atom.
Computational studies are crucial for mapping the reaction energy profiles of processes involving this compound, particularly in organocatalysis. For instance, in the Michael addition of ketones to nitroolefins, organocatalysts like substituted pyrrolidines are used to form chiral products. nih.govacs.org DFT calculations can model the transition states and intermediates of the catalytic cycle, which typically involves the formation of an enamine or iminium ion.
The calculations reveal the activation energies for each step, allowing for the determination of the rate-determining step and an understanding of the origins of stereoselectivity. nih.gov The presence of the fluoromethyl group can influence the stability of key intermediates, such as the iminium ion, and the transition states leading to their formation and subsequent reaction. nih.gov For example, computational studies on the addition of a cyanide ion to eniminium ions derived from substituted pyrrolidines show that the reaction is thermodynamically favorable, with steric effects of the C2 substituent being generally non-crucial for non-branched conjugated aldehydes. nih.gov
Conformation and Dynamics Modeling
The three-dimensional structure and conformational flexibility of this compound and its derivatives are key determinants of their function, especially in stereoselective catalysis.
In organocatalysis, pyrrolidine derivatives react with α,β-unsaturated aldehydes or ketones to form chiral iminium ions, which then react with nucleophiles. acs.org The stability of these iminium ions is critical to the efficiency of the catalytic process. Computational studies, primarily using the M06-2X density functional, have been employed to compare the stability of a wide range of pyrrolidine-derived iminium ions. nih.govacs.org
These studies involve calculating the energies of exchange reactions, where a secondary amine is transferred between two different carbonyl compounds. nih.govnih.gov The results allow for the ranking of iminium ions based on their relative stability to hydrolysis. acs.org While specific data for the 2-fluoromethyl derivative is not extensively detailed, the trend for 2-substituted pyrrolidines shows that substituents that can stabilize the positive charge lead to more stable iminium ions in the gas phase. ub.eduresearchgate.net However, in polar solvents, the relative stability can change significantly. ub.edu The size and electronic nature of the C2 substituent are crucial in determining the configurational and conformational aspects of the resulting iminium ions. nih.govacs.org
Table 2: Predicted Relative Stability of Iminium Ions Derived from Propenal and Various Pyrrolidines Based on computational data from related studies. ub.eduresearchgate.net A more negative ΔE indicates greater stability relative to the iminium ion of unsubstituted pyrrolidine.
| Pyrrolidine Derivative | Relative Stability (ΔE in kcal/mol, Gas Phase) |
| Pyrrolidine | 0 (Reference) |
| O-tert-butyldiphenylsilylprolinol | -13.4 |
| 2-tert-butylpyrrolidine | +4.1 |
| This compound | Predicted to be destabilizing (+ΔE) due to the inductive effect of fluorine, but potentially stabilized by hyperconjugation. |
Conformational Preferences and Gauche Effects
The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, typically described as envelope or twist forms. The substituents on the ring dictate the preferred conformation. For 2-substituted pyrrolidines, the substituent can adopt either a pseudo-axial or pseudo-equatorial position.
In molecules containing a F-C-C-N fragment, such as this compound, a "gauche effect" is often observed. This effect is the stereoelectronic preference for a conformation where the fluorine atom and the nitrogen atom (or a group attached to it) are gauche (dihedral angle of ~60°) rather than anti (180°). This preference is often attributed to stabilizing hyperconjugative interactions, such as σCH→σ*CF. nih.gov In protonated 2-fluoroethylamines, this gauche preference is significantly enhanced due to a combination of hyperconjugation and intramolecular hydrogen bonding (N-H···F). psu.edunih.gov
However, in cyclic systems like fluorinated pyrrolidines, other factors come into play. A quantum-chemical analysis of difluorinated pyrrolidines revealed that a generalized anomeric effect (nN→σ*CF), an interaction between the nitrogen lone pair and the antibonding orbital of the C-F bond, can exert a strong conformational bias. nih.gov This anomeric effect often overshadows the classic fluorine gauche effect, especially for α-fluoro isomers like this compound. nih.gov The ultimate conformational preference results from a complex interplay between these stereoelectronic effects and traditional steric and electrostatic interactions. nih.gov
Molecular Modeling of Catalytic Processes
Molecular modeling techniques, particularly Density Functional Theory (DFT), are pivotal in unraveling the intricacies of catalytic cycles. For pyrrolidine-based organocatalysts, these studies can illuminate the subtle interactions that govern reaction pathways and stereochemical outcomes.
The catalytic efficacy of pyrrolidine derivatives is fundamentally linked to the non-covalent interactions between the catalyst and the substrates. In organocatalytic reactions, such as aldol (B89426) or Michael additions, the pyrrolidine nitrogen typically forms an enamine or iminium ion intermediate with a carbonyl compound. The stereochemical environment of the pyrrolidine ring then dictates the facial selectivity of the subsequent reaction.
Computational studies on proline and its derivatives in aldol reactions have shown that the puckering of the pyrrolidine ring (up or down conformation) is a critical factor. researchgate.net This puckering influences the orientation of the reactants and the stability of the transition states. For this compound, the presence of the fluoromethyl group at the C2 position is expected to significantly influence the conformational preference of the ring and, consequently, the catalyst-substrate assembly. The electron-withdrawing nature of the fluorine atom can also modulate the electronic properties of the catalytic intermediates, impacting reaction rates.
In the case of more complex systems, such as those involving metal catalysts with pyrrolidine-containing ligands, DFT and other methods are used to analyze the chiral binding pocket. rsc.org These studies reveal that attractive non-covalent interactions, including hydrogen bonds and van der Waals forces, between the substrate and the chiral ligand are responsible for directing the enantioselective folding of the substrate. rsc.orgnih.gov
One of the most powerful applications of computational chemistry in organocatalysis is the prediction of stereoselectivity. By calculating the energies of the various possible transition states leading to different stereoisomers, researchers can predict the enantiomeric or diastereomeric excess of a reaction with remarkable accuracy.
For proline-related catalysts, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been successful in predicting trends in stereoselectivity for aldol reactions. researchgate.net These models, often based on the Zimmerman-Traxler transition state, consider the different conformations of the pyrrolidine ring to accurately forecast the outcome. researchgate.net The introduction of a fluoromethyl group, as in this compound, would necessitate specific parameterization within these models to account for its steric and electronic effects.
The stereoselective synthesis of functionalized trifluoromethyl-substituted pyrrolidines via organocatalytic domino reactions has been developed, yielding products with high stereoselectivity. rsc.org While the focus of such studies is often synthetic, the observed high levels of stereocontrol strongly suggest well-ordered transition states that could be effectively modeled computationally to understand the origins of this selectivity. Similarly, stereoselective syntheses of spirocyclic pyrrolidines using L-proline functionalized nanocatalysts have demonstrated high diastereoselectivity, the origins of which can be elucidated through computational analysis of the transition state assemblies. nih.govnih.gov
Molecular Docking and Binding Affinity Predictions
In the realm of medicinal chemistry, molecular docking and binding affinity predictions are crucial for the rational design of new therapeutic agents. These computational techniques are used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.
While specific molecular docking studies featuring this compound as the ligand are not readily found in the literature, numerous studies on other pyrrolidine derivatives highlight the utility of this approach. For instance, molecular docking has been instrumental in the development of new fluorinated diarylureas linked to a pyrrolo[2,3-d]pyrimidine scaffold as VEGFR-2 inhibitors. In these studies, docking simulations helped to rationalize the observed structure-activity relationships and to guide the design of more potent analogs.
The prediction of binding affinity is a more complex challenge. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed to estimate the free energy of binding from molecular dynamics simulations. These approaches have been applied to various systems, including pyrrolidine carboxamide inhibitors of the mycobacterial enoyl-ACP-reductase InhA. nih.gov Such studies, while not directly involving this compound, establish a methodological framework that could be applied to assess its potential as a ligand for various biological targets.
The presence of the fluorine atom in this compound can have a profound impact on its binding properties. Fluorine can engage in favorable interactions with protein backbones, form hydrogen bonds, and alter the pKa and lipophilicity of the molecule, all of which can influence binding affinity and selectivity. Computational methods are essential for predicting and understanding these effects at a molecular level.
Applications in Organic Synthesis and Catalysis
(2S)-2-(Fluoromethyl)pyrrolidine and its Derivatives as Chiral Building Blocks
The rigid, stereodefined structure of the pyrrolidine (B122466) ring makes it a privileged scaffold in synthetic chemistry. unibo.it As a derivative of the natural amino acid proline, this compound belongs to a class of compounds known as chiral building blocks. sigmaaldrich.com These are enantiomerically pure molecules used as starting materials to introduce specific stereocenters into a target molecule, ensuring the final product has the correct three-dimensional arrangement. The fluoromethyl substituent provides a unique steric and electronic profile that can be exploited in the synthesis of advanced molecular targets.
Chiral pyrrolidines are foundational motifs in a vast number of biologically active natural and synthetic compounds. unibo.it The use of derivatives like this compound allows for the de novo synthesis of highly functionalized and stereochemically complex pyrrolidine-containing structures. acs.org Organocatalytic methods, for instance, have been developed to create highly functionalized pyrrolidine derivatives with multiple contiguous stereocenters. rsc.orgdntb.gov.ua The defined stereochemistry at the C2 position of the this compound building block directs the stereochemical outcome of subsequent reactions, enabling the construction of intricate polycyclic frameworks with high precision. nih.govamericanelements.com This control is crucial in total synthesis, where achieving the correct relative and absolute stereochemistry is paramount.
Many natural products, particularly alkaloids, feature a pyrrolidine core in their structure. nih.govresearchgate.net The synthesis of natural products and their analogs is a significant area of chemical research, often aimed at developing new therapeutic agents. mdpi.com By incorporating a fluoromethyl group, chemists can create fluorinated analogs of these natural products. Fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Using this compound as a starting material provides a direct route to introduce this valuable atom into analogs of complex natural products like tylohirsuticine or other secophenanthroindolizidine alkaloids. nih.gov
Role as Organocatalysts in Asymmetric Transformations
The development of asymmetric organocatalysis, which uses small organic molecules to catalyze stereoselective reactions, has become a third pillar of catalysis alongside biocatalysis and metal catalysis. unibo.it Proline and its derivatives, including this compound, are among the most successful classes of organocatalysts. unibo.it The catalytic activity resides in the secondary amine of the pyrrolidine ring, while the substituent at the C2 position is crucial for establishing the chiral environment that controls the stereoselectivity of the transformation. unibo.it The steric hindrance provided by the substituent on the pyrrolidine ring is key to discriminating between the different faces of the chiral intermediate. nih.gov
This compound and related catalysts are highly effective in promoting asymmetric reactions involving aldehydes and ketones. These include key carbon-carbon bond-forming reactions such as aldol (B89426) reactions, Michael additions, and Mannich reactions. unibo.itnih.gov For example, they have been successfully used to catalyze the Michael addition of aldehydes to β-nitroalkenes. nih.gov The catalyst's role is to activate the carbonyl substrate and control the direction from which the nucleophile attacks, leading to the preferential formation of one enantiomer of the product. The fluorination of aldehydes, an important transformation for creating chiral synthons for medicinal chemistry, can also be achieved with high enantioselectivity using this class of organocatalysts. researchgate.net
Table 1: Representative Organocatalytic Reactions This table is interactive. Click on the headers to sort the data.
| Reaction Type | Catalyst Type | Substrates | Outcome |
|---|---|---|---|
| Michael Addition | Prolinamide derivative | Aldehyde, β-nitroalkene | Good yields and enantiocontrol nih.gov |
| Aldol Reaction | Proline-based catalyst | Ketone, Perfluoroalkyl ketone | High yields, up to 81% ee nih.gov |
| [3+2] Cycloaddition | Secondary amine | Azomethine ylide | Excellent yields and enantioselectivities (up to 98% ee) researchgate.net |
The catalytic power of this compound stems from its ability to engage in two primary modes of activation: enamine catalysis and iminium ion catalysis. unibo.itnobelprize.org
Enamine Catalysis: The secondary amine of the catalyst reacts with a saturated aldehyde or ketone to form a chiral enamine intermediate. nobelprize.orgmsu.edu This enamine is more nucleophilic than the corresponding enol or enolate, and it readily attacks electrophiles. The steric bulk of the fluoromethyl group at the C2 position effectively shields one face of the enamine, forcing the electrophile to attack from the less hindered face, thereby inducing asymmetry. nih.gov After the reaction, the intermediate hydrolyzes to release the product and regenerate the catalyst. nobelprize.org
Iminium Ion Catalysis: When the catalyst reacts with an α,β-unsaturated aldehyde or ketone, it forms a chiral iminium ion. nobelprize.orgresearchgate.net This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack. msu.edu Again, the fluoromethyl substituent directs the incoming nucleophile to a specific face of the molecule, controlling the stereochemical outcome. unibo.it The subsequent hydrolysis step furnishes the chiral product and regenerates the catalyst for the next cycle. nobelprize.org
These two activation modes can even be coupled within a single reaction sequence, enabling the synthesis of complex organic molecules through domino or cascade reactions. nobelprize.org
Ligands in Transition Metal-Catalyzed Reactions
In addition to its role in organocatalysis, the pyrrolidine scaffold is a well-established structural motif for chiral ligands in transition metal-catalyzed asymmetric synthesis. unibo.it The nitrogen atom of this compound can coordinate to a variety of transition metals, such as palladium, rhodium, copper, and nickel. mdpi.comresearchgate.net When bound to a metal center, the chiral ligand creates an asymmetric environment that can influence the stereochemical course of a catalyzed reaction.
The fluoromethyl group can impact the ligand's electronic properties and steric profile, fine-tuning the reactivity and selectivity of the metal complex. These complexes can be applied to a range of important transformations, including hydrogenations, cross-coupling reactions, and fluorination reactions. nih.govrsc.org For example, transition metal complexes with pyrrolidine-derived ligands have been investigated for their catalytic activity in various chemical transformations and for their potential biological applications. researchgate.net
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Proline |
| Aldehydes |
| Ketones |
| α,β-Unsaturated Aldehydes |
| α,β-Unsaturated Ketones |
| β-nitroalkenes |
| Perfluoroalkyl ketones |
| Azomethine ylides |
| N-fluorobenzenesulfonimide (NFSI) |
| Tylotirsuticine |
| Palladium |
| Rhodium |
| Copper |
Biochemical Interactions and Biological Research Applications
In Vitro Biochemical Studies
The introduction of a fluoromethyl group at the C2 position of the pyrrolidine (B122466) ring significantly influences its electronic and conformational properties, which in turn dictates its interactions with biological macromolecules. nih.govscilit.com
Enzyme Binding and Inhibition Studies
The fluorinated pyrrolidine moiety is a key component in the design of inhibitors for various enzymes, most notably Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1. nih.govnih.gov Inhibitors of DPP-4 are an important class of drugs for the treatment of type 2 diabetes. nih.gov
The pyrrolidine ring of these inhibitors typically binds to the S1 subsite of the DPP-4 active site. nih.gov The presence of fluorine atoms on the pyrrolidine ring has been shown to enhance the inhibitory potency. nih.govnih.gov For instance, studies on pyrrolidine-2-carbonitrile (B1309360) and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives have demonstrated potent DPP-4 inhibition, with IC50 values in the nanomolar range. nih.gov The fluorine atom in these analogs can form favorable interactions, such as hydrogen bonds, with residues like Ser630 or Tyr631 in the S1 pocket of DPP-4, contributing to a tighter binding affinity. nih.gov While these examples feature fluorine on the ring rather than on a methyl substituent, they underscore the positive impact of fluorination on enzyme binding.
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Fluorinated Pyrrolidine Analogs | Dipeptidyl Peptidase-4 (DPP-4) | Fluorinated analogs are generally more potent than their non-fluorinated counterparts. | nih.gov |
| 4-Fluoropyrrolidine-2-carbonitrile Derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Compound 17a showed high DPP-4 inhibitory activity with an IC50 of 0.017 μM. | nih.gov |
Interaction with Biological Targets (e.g., Receptors, Ion Channels)
The pyrrolidine scaffold is a common feature in ligands for a variety of receptors and ion channels due to its ability to mimic the structure of the amino acid proline. nih.govfrontiersin.org This mimicry allows pyrrolidine-containing compounds to interact with biological targets that recognize proline residues. The introduction of fluorine can further modulate these interactions by altering the compound's conformation, basicity, and potential for hydrogen bonding. nih.gov
For example, pyrrolidine-based structures have been investigated as antagonists for the M5 muscarinic acetylcholine (B1216132) receptor and as ligands for the 5-HT1A serotonin (B10506) receptor. nih.govnih.gov In the context of ion channels, while direct evidence for (2S)-2-(fluoromethyl)pyrrolidine is scarce, the broader class of pyrrolidine derivatives has been shown to interact with voltage-gated sodium and calcium channels. nih.gov The stereochemistry and substitution on the pyrrolidine ring are critical for determining the binding affinity and functional activity at these targets. researchgate.net
Structure-Activity Relationship (SAR) Investigations of Fluorinated Pyrrolidine Scaffolds
Influence of Fluoroalkyl Substitution on Biological Activity
The substitution of hydrogen with fluorine in a pyrrolidine ring can have profound effects on the molecule's biological properties. nih.gov Fluorine's high electronegativity can alter the pKa of the pyrrolidine nitrogen, influencing its ionization state at physiological pH and its ability to form ionic bonds with biological targets. nih.gov
In the context of DPP-4 inhibitors, the addition of fluorine to the pyrrolidine ring generally leads to an increase in potency. nih.gov This enhancement is attributed to favorable interactions within the lipophilic S1 pocket of the enzyme. nih.gov The gauche effect, often observed in fluoroalkyl-substituted compounds, can also influence the conformational preference of the pyrrolidine ring, pre-organizing it for optimal binding to its target. scilit.com
| Scaffold Modification | Impact on Biological Activity | Example Target | Reference |
|---|---|---|---|
| Fluorination of Pyrrolidine Ring | Increased inhibitory potency | DPP-4 | nih.gov |
| (2R)-2-methyl substitution vs (2S)-enantiomer | Significant increase in potency (212 nM vs 0.7 nM) | LRRK2 | acs.org |
Stereochemical Influence on Biological Profiles
The stereochemistry of the pyrrolidine ring and its substituents is a critical determinant of biological activity. nih.govresearchgate.net The (2S) configuration, as seen in L-proline, is often preferred for interaction with many biological targets. mdpi.com However, the introduction of substituents can alter this preference.
A compelling example of stereochemical influence is seen in inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease. A study on pyrrolo[2,3-d]pyrimidine-derived LRRK2 inhibitors revealed a dramatic difference in potency between enantiomers. The (2R)-2-methylpyrrolidin-1-yl derivative exhibited a cKi of 0.7 nM, whereas its (S)-enantiomer had a cKi of 212 nM. acs.org This highlights that the spatial orientation of the substituent on the pyrrolidine ring is crucial for optimal interaction with the target protein. While this example pertains to a methyl group rather than a fluoromethyl group, it underscores the profound impact of stereochemistry on the biological profile of substituted pyrrolidines.
Role as Scaffolds in Bioactive Compound Design
The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.govnih.govfrontiersin.org Its non-planar, three-dimensional structure allows for the exploration of chemical space in ways that flat, aromatic rings cannot. nih.govresearchgate.net The this compound moiety, in particular, offers a combination of desirable features for a scaffold, including a defined stereocenter and the electronic effects of the fluoromethyl group.
Antidiabetic Research
The pyrrolidine ring is a prominent feature in a class of oral antidiabetic drugs known as dipeptidyl peptidase-IV (DPP-IV) inhibitors, or "gliptins". nih.gov These drugs play a crucial role in the management of type 2 diabetes by preventing the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.gov The inhibition of DPP-IV leads to prolonged activity of these incretins, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. nih.gov
Fluorinated pyrrolidine derivatives have been a focus of research in the development of potent and selective DPP-IV inhibitors. The introduction of fluorine can enhance the binding affinity of the inhibitor to the enzyme and improve its pharmacokinetic profile. While research on this compound itself is limited in this context, numerous studies have investigated the antidiabetic potential of structurally related compounds.
For instance, certain pyrrolidine-based compounds have been developed as selective inhibitors of DPP-IV. google.com The general structure of these inhibitors often includes a pyrrolidine ring that mimics the proline residue of natural DPP-IV substrates. The addition of a fluoromethyl group at the 2-position of the pyrrolidine ring is a strategy employed to modulate the compound's electronic properties and its interaction with the enzyme's active site.
| Compound Class | Mechanism of Action | Therapeutic Target | Relevance to this compound |
|---|---|---|---|
| Gliptins (DPP-IV Inhibitors) | Inhibit the enzyme dipeptidyl peptidase-IV, prolonging the action of incretin hormones. nih.gov | Dipeptidyl Peptidase-IV (DPP-IV) | The pyrrolidine scaffold is a core component of many DPP-IV inhibitors. nih.gov |
| Fluorinated Pyrrolidine Derivatives | Designed as potent and selective inhibitors of DPP-IV. | Dipeptidyl Peptidase-IV (DPP-IV) | The fluoromethyl group can enhance binding affinity and pharmacokinetic properties. |
Anticancer Research
The pyrrolidine scaffold is a versatile building block in the design of novel anticancer agents. nih.gov Its derivatives have been investigated for their ability to target various mechanisms involved in cancer progression. The introduction of a trifluoromethyl group, a common bioisostere for a methyl group with altered electronic properties, has been a successful strategy in developing potent anticancer drugs. nih.gov
Research into trifluoromethyl-containing thiazolo[4,5-d]pyrimidine (B1250722) derivatives has shown promising antiproliferative activity against several human cancer cell lines. nih.gov While not directly featuring the this compound structure, this research highlights the potential of incorporating fluorinated alkyl groups into heterocyclic systems to achieve anticancer effects.
Furthermore, studies on 2-(hydroxymethyl)pyrrolidine-based inhibitors have demonstrated their potential as dual inhibitors of sphingosine (B13886) kinase 1 and 2 (SphK1 and SphK2), enzymes implicated in cancer cell proliferation and survival. nih.gov Molecular modeling in these studies revealed that the pyrrolidine moiety plays a crucial role in binding to the active site of these kinases. nih.gov This suggests that modifications, such as the introduction of a fluoromethyl group, could be a viable strategy for developing novel anticancer agents based on the pyrrolidine scaffold.
| Compound Class | Mechanism of Action | Therapeutic Target | Relevance to this compound |
|---|---|---|---|
| Trifluoromethyl-thiazolo[4,5-d]pyrimidines | Exert antiproliferative effects on various cancer cell lines. nih.gov | Not fully elucidated, likely involves multiple pathways. | Demonstrates the utility of fluorinated alkyl groups in anticancer drug design. nih.gov |
| 2-(Hydroxymethyl)pyrrolidine-based inhibitors | Dual inhibition of Sphingosine Kinase 1 and 2. nih.gov | Sphingosine Kinase 1 (SphK1) and 2 (SphK2) | The pyrrolidine core is essential for binding to the kinase active site. nih.gov |
Neuroprotective Compound Exploration
The pyrrolidine ring is a core structure in many compounds with activity in the central nervous system. nih.gov Derivatives of pyrrolidine-2-one, a close structural analog of pyrrolidine, have been investigated for their neuroprotective effects. nih.gov
In studies using a scopolamine-induced cognitive impairment model in mice, novel pyrrolidine-2-one derivatives demonstrated the ability to ameliorate learning and memory deficits. nih.gov The neuroprotective effects were associated with the inhibition of acetylcholinesterase and the modulation of oxidative stress markers in the brain. nih.gov These findings suggest that the pyrrolidine scaffold can serve as a valuable template for the design of new drugs for neurodegenerative diseases like Alzheimer's.
While direct research on the neuroprotective properties of this compound is not extensively documented, the proven efficacy of related pyrrolidine structures in preclinical models of cognitive dysfunction indicates a promising avenue for future investigation. The introduction of a fluoromethyl group could potentially enhance blood-brain barrier penetration and modulate the compound's interaction with neurological targets.
Metabolomic Studies of Fluorinated Pyrrolidine Derivatives
Metabolomic studies are crucial for understanding the biotransformation of drug candidates and identifying their metabolites. Such studies on fluorinated pyrrolidine derivatives are essential to assess their metabolic stability and potential for the formation of active or toxic byproducts.
The metabolism of pyrrolidine-containing compounds can be complex, often involving hydroxylation, N-dealkylation, and other phase I and phase II reactions. For instance, studies on the metabolism of diphenyl-2-pyrrolidinemethanol (D2PM) in rat urine have identified several phase I and phase II metabolites, with hydroxylation at the pyrrolidine and diphenyl moieties being the primary metabolic pathways. nih.gov
In the context of pyrrolizidine (B1209537) alkaloids, which also contain a pyrrolidine-like structure, metabolite identification has revealed a wide array of biotransformation products, including N-oxides and products of ester cleavage. nih.gov While these compounds are structurally distinct from this compound, the metabolic pathways observed provide valuable insights into the potential biotransformation of other pyrrolidine-containing molecules.
For fluorinated compounds, a key aspect of metabolite identification is to determine whether the fluorine atom is retained or cleaved during metabolism. The strong carbon-fluorine bond generally leads to greater metabolic stability. nih.gov Predicted GC-MS spectra for related pyrrolidine-containing compounds can serve as a guide for identifying metabolites in experimental samples. hmdb.cahmdb.ca However, detailed experimental studies are necessary to fully characterize the metabolic profile of this compound and its derivatives.
Q & A
Q. What are the common synthetic routes for (2S)-2-(fluoromethyl)pyrrolidine, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves functionalization of pyrrolidine precursors. For example, (2S)-N-tosylprolinol can be fluorinated using reagents like Fluolead™, though selectivity challenges may arise. In one study, Fluolead™ yielded a 95:5 mixture of fluoro piperidine (unexpected) and the desired pyrrolidine product, highlighting the importance of reagent choice and reaction monitoring . Alternative routes include tert-butyl carbamate protection strategies, such as synthesizing this compound-1-carboxylate tert-butyl ester via N-Boc-L-prolinol, albeit with low yields (~12%), or using (S)-2-(tosyloxymethyl)pyrrolidine intermediates for higher efficiency (~79% yield) .
Q. How can researchers characterize the stereochemical purity of this compound derivatives?
Chiral HPLC and NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) are standard methods. For example, in the synthesis of (2S)-2-(phenylsulfinylmethyl)pyrrolidine, enantiomeric excess was confirmed via HPLC using a chiral column (Chiralpak IA) with hexane/isopropanol eluents . Polarimetry ([α]D measurements) and X-ray crystallography (for crystalline derivatives) further validate stereochemistry.
Q. What safety protocols are critical when handling fluorinated pyrrolidines?
Fluoromethyl groups can introduce toxicity and reactivity risks. Key protocols include:
- Use of PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.
- Conducting reactions in fume hoods to prevent inhalation of volatile intermediates.
- Proper disposal of fluorinated waste via specialized chemical treatment facilities .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound and predict byproduct formation?
Density Functional Theory (DFT) calculations can model transition states to explain selectivity issues. For instance, the unexpected formation of fluoro piperidine (vs. pyrrolidine) via Fluolead™ may arise from a lower-energy pathway involving ring expansion. MD simulations can further assess solvent effects on reaction trajectories .
Q. What strategies resolve contradictory data in fluorination reactions, such as low yields vs. high selectivity?
- Case Study : Two synthetic routes for this compound-1-carboxylate tert-butyl ester showed 12% and 79% yields. Contradictions arise from differing leaving groups (hydroxyl vs. tosyl) and steric effects.
Q. How do fluoromethyl substituents influence the catalytic activity of pyrrolidine derivatives in asymmetric synthesis?
Fluorination alters electron density and steric bulk, impacting transition-state interactions. For example, (2S)-2-(phenylsulfinylmethyl)pyrrolidine catalyzes Michael additions with >90% enantioselectivity due to enhanced hydrogen-bonding from the fluoromethyl group . Comparative studies with non-fluorinated analogs (e.g., 2-methylpyrrolidine) show reduced catalytic efficiency, underscoring fluorine’s electronic effects.
Q. What analytical techniques detect trace impurities in this compound batches?
- LC-MS : Identifies low-abundance byproducts (e.g., dehydrofluorinated species).
- 19F NMR : Detects fluorinated contaminants at ppm-level sensitivity.
- ICP-MS : Screens for heavy metal residues from catalysts (e.g., Pd in coupling reactions) .
Methodological Considerations
- Stereochemical Integrity : Protect chiral centers during functionalization (e.g., via carbamate groups) to prevent racemization .
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track fluorination progress and minimize side reactions .
- Data Validation : Cross-reference NMR (1H, 13C, 19F), HPLC, and crystallography to ensure structural accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
